4-(Oxoboranyl)benzoyl chloride
Overview
Description
4-(Oxoboranyl)benzoyl chloride is an organoboron compound that features a benzoyl chloride group attached to a boron-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Oxoboranyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Oxoboranyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Oxidation and Reduction: The boron moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Boronic Acids and Boranes: Resulting from oxidation and reduction reactions.
Scientific Research Applications
4-(Oxoboranyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Oxoboranyl)benzoyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the benzoyl chloride group. The boron moiety can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the boron moiety.
Boronic Acids: Contain the boron moiety but lack the benzoyl chloride group.
Uniqueness
4-(Oxoboranyl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a boron-containing moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
IUPAC Name |
4-oxoboranylbenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClO2/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWBYDDHGJLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)C1=CC=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303652 | |
Record name | Benzoyl chloride, 4-(oxoboryl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-63-7 | |
Record name | Benzoyl chloride, 4-(oxoboryl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-(oxoboryl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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